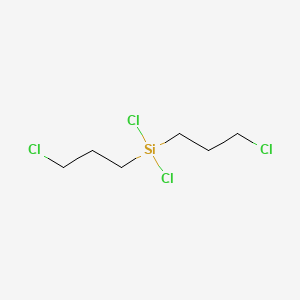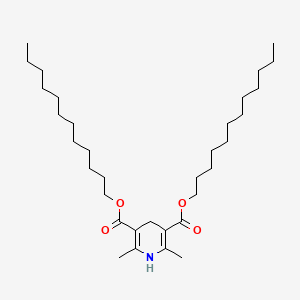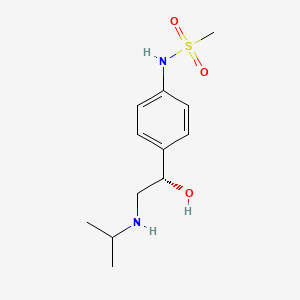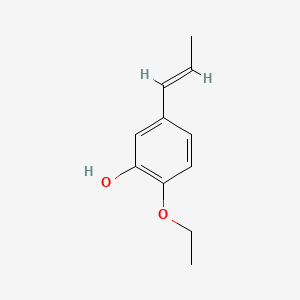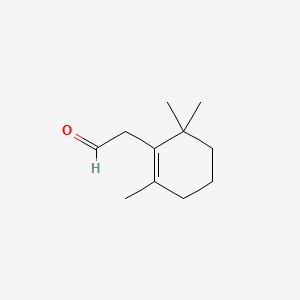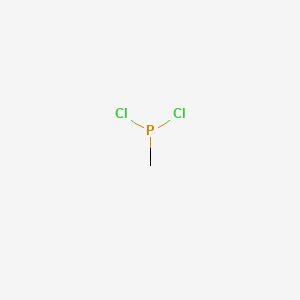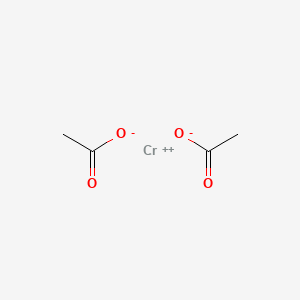
Chromous acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromous acetate, also known as Chromium (II) acetate hydrate, is a coordination compound with the formula Cr2(CH3CO2)4(H2O)2 . This red-coloured compound features a quadruple bond .
Synthesis Analysis
This compound can be synthesized in gram scale by ligand vapor diffusion . In this process, vapor-phase ligands diffuse onto the surface of anhydrous chromium (II) acetate crystals without dissolution . The product is obtained in gram scale with nearly 100% yield .Molecular Structure Analysis
The molecular formula of this compound is C4H6CrO4 . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom (opposite the water molecule), giving each chromium centre an octahedral geometry .Chemical Reactions Analysis
This compound features a quadruple bond . The quadruple bond between the two chromium atoms arises from the overlap of four d-orbitals on each metal with the same orbitals on the other metal .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.08 . It is a red-coloured compound and exhibits poor solubility in water and methanol .Scientific Research Applications
Metal-to-Metal Bonds Study :
- Chromous acetate has been examined for its structural determination. An early X-ray investigation compared this compound to cupric acetate, noting their similar unit-cell dimensions and monoclinic space group. This study suggested potential metal-to-metal interaction in these compounds (Niekerk & Schoening, 1953).
Structural Analysis :
- A detailed structural analysis of crystalline this compound revealed paired chromium atoms and suggested that chromous and cupric acetates are isostructural. This finding highlighted the close approach of chromium atoms within a molecule, indicating direct interaction between them (Niekerk, Schoening, & Wet, 1953).
Polynuclear Chromium(III) Carboxylates :
- Research into chromium(III) acetate, which has industrial applications, revealed that commercial samples contain a variety of compounds with differing compositions. These include positively charged purple complexes and neutral violet complexes, emphasizing the diversity of substances within what is broadly termed as chromium(III) acetate (Eshel & Bino, 2001).
Catalytic Applications in Organic Chemistry :
- Chromium(III) acetate hydroxide has been identified as an efficient catalyst for the N-dealkylation of N-alkyl sulfonamides and N,N-dialkyl sulfonamides, indicating its usefulness in specific organic synthesis processes (Xu, Zhang, & Trudell, 2004).
Environmental Applications :
- In environmental studies, acetate has been used to stimulate microbially mediated chromate reduction in soil-water systems. This research is relevant to environments affected by chromium ore processing residue (Stewart, Burke, & Mortimer, 2007).
Solvent Systems in Chromatography :
- Studies have explored the use of acetone–heptane as a solvent system for chromatography, which offers advantages in recycling and waste reduction, impacting synthetic research processes. This is relevant to the broader field of chromatography, where various acetates, including this compound, may be used (Drueckhammer, Gao, Liang, & Liao, 2013).
Mechanism of Action
The mechanism of action of chromous acetate is related to its unique quadruple bond. The quadruple bond contains δ bonds that are formed by the overlap of orbitals of adjacent transition metal centers . This unique type of bond requires an ultrashort distance between the metal atoms that results in a very narrow energy gap between the HOMO (highest occupied molecular orbital) and the LUMO (lowest unoccupied molecular orbital) .
Safety and Hazards
Future Directions
Chromous acetate and its derivatives illustrate one of the most remarkable properties of some metals - the ability to engage in quadruple bonds . This property allows transition metal complexes with quadruple bonds to be promising candidates for high-performance semiconductor materials with tunable band gap . Therefore, future research may focus on exploring these properties for various applications.
Properties
| { "Design of the Synthesis Pathway": "Chromous acetate can be synthesized by reacting chromous hydroxide with acetic acid.", "Starting Materials": [ "Chromous hydroxide", "Acetic acid" ], "Reaction": [ "Add chromous hydroxide to a flask", "Add acetic acid to the flask", "Heat the mixture to 60-70°C and stir for 1 hour", "Filter the mixture to remove any impurities", "Evaporate the filtrate to dryness to obtain chromous acetate as a solid" ] } | |
CAS No. |
628-52-4 |
Molecular Formula |
C4H8CrO4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cr] |
| 628-52-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


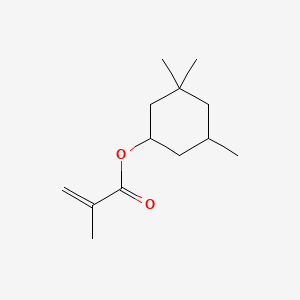
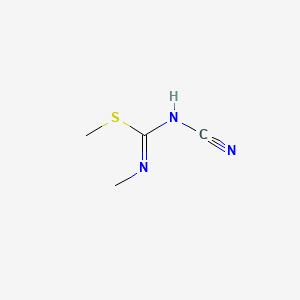
![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)
![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)
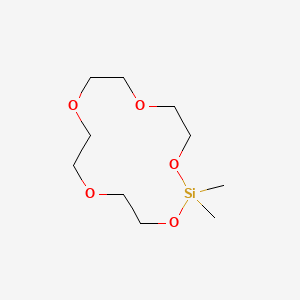

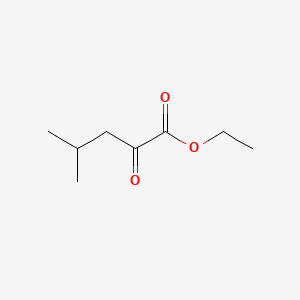
![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
